molecular formula C13H16N4O B11871900 2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one

2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one

Cat. No.: B11871900
M. Wt: 244.29 g/mol
InChI Key: MQYHVEDRTOFSMS-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one typically involves the reaction of quinazolin-4(3H)-one with 3-aminopiperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopiperidin-1-yl)quinazoline
  • 4(3H)-Quinazolinone
  • 3-Aminopiperidine

Uniqueness

2-(3-Aminopiperidin-1-yl)quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different biological activities and therapeutic potential.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C13H16N4O/c14-9-4-3-7-17(8-9)13-15-11-6-2-1-5-10(11)12(18)16-13/h1-2,5-6,9H,3-4,7-8,14H2,(H,15,16,18)

InChI Key

MQYHVEDRTOFSMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C(=O)N2)N

Origin of Product

United States

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